Bis(trifluoromethyl)iodophosphine

Description

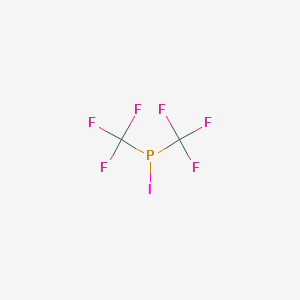

Structure

3D Structure

Properties

CAS No. |

359-64-8 |

|---|---|

Molecular Formula |

C2F6IP |

Molecular Weight |

295.89 g/mol |

IUPAC Name |

iodo-bis(trifluoromethyl)phosphane |

InChI |

InChI=1S/C2F6IP/c3-1(4,5)10(9)2(6,7)8 |

InChI Key |

HGVWFVCHIXYCGH-UHFFFAOYSA-N |

Canonical SMILES |

C(F)(F)(F)P(C(F)(F)F)I |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies of Bis Trifluoromethyl Iodophosphine

Reactions with Fullerenes and Related Carbon Allotropes

The reactivity of bis(trifluoromethyl)iodophosphine with Buckminsterfullerene (C60) is not extensively documented in publicly available scientific literature. However, the potential for a reaction can be inferred from the known reactivity of related phosphorus compounds and the general chemistry of fullerenes.

One plausible pathway involves the photochemical generation of bis(trifluoromethyl)phosphinyl radicals, which could then add to the fullerene cage. It is known that photochemically generated benzyl (B1604629) and methyl radicals readily add to C60, forming a variety of adducts. nih.gov By analogy, irradiation of this compound could lead to homolytic cleavage of the P-I bond, generating bis(trifluoromethyl)phosphinyl radicals ((CF₃)₂P•) and iodine radicals (I•). These highly reactive phosphinyl radicals could then attack the electron-deficient double bonds of the C60 cage.

Another potential, though less direct, reaction pathway could be analogous to the hydrophosphorylation of C60 using chlorophosphines in the presence of an alcohol. researchgate.net In such a scenario, this compound might react with C60 in the presence of a proton source, although the specific conditions and products for such a reaction with an iodophosphine are not established. Given the high reactivity of the P-I bond, other reaction pathways, possibly involving charge-transfer complexes or nucleophilic attack by the phosphine (B1218219) on the fullerene, cannot be entirely ruled out.

It is important to note that without direct experimental evidence, these proposed reaction pathways remain speculative. The strong electron-withdrawing nature of the trifluoromethyl groups in this compound would significantly influence its nucleophilicity and the stability of any resulting radical or ionic intermediates, making direct analogies to other phosphine reactions with C60 complex.

Halogen Exchange and Fluorination Reactions

The conversion of this compound to bis(trifluoromethyl)phosphorus trifluoride, a phosphorus(V) fluoride, can be conceptually approached through a reaction with a strong fluorinating agent like sulfur tetrafluoride (SF₄). While the specific reaction of this compound with SF₄ is not detailed in the available literature, the known reactivity of SF₄ with compounds containing bonds susceptible to fluorination provides a basis for predicting the likely outcome. wikipedia.org

Sulfur tetrafluoride is a potent and selective fluorinating agent capable of converting various functional groups to their fluorinated counterparts. wikipedia.org The general mechanism of fluorination by SF₄ is thought to be similar to that of chlorination by phosphorus pentachloride and often involves the formation of intermediate species. wikipedia.org

In the proposed reaction, this compound would act as the substrate. The phosphorus atom in this compound is in the +3 oxidation state. The reaction with sulfur tetrafluoride would involve both halogen exchange (iodine for fluorine) and oxidation of the phosphorus center from P(III) to P(V). The anticipated reaction is as follows:

(CF₃)₂PI + 2 SF₄ → (CF₃)₂PF₃ + 2 SF₂ + I₂

In this hypothetical reaction, sulfur tetrafluoride would provide the fluorine atoms for the formation of the P-F bonds and act as the oxidizing agent. The byproducts would likely include sulfur difluoride and elemental iodine. The feasibility and specific conditions for this reaction, such as temperature and pressure, would need to be determined experimentally.

| Reactant | Reagent | Predicted Product | Predicted Byproducts |

| This compound | Sulfur Tetrafluoride | Bis(trifluoromethyl)phosphorus Trifluoride | Sulfur Difluoride, Iodine |

Hydrolytic Reactivity and Decomposition Pathways of Related Iodophosphines

The hydrolysis of iodophosphines, particularly those containing trifluoromethyl groups, is a significant reaction pathway that typically leads to the formation of phosphinic acids. While specific data on the hydrolysis of this compound is scarce, the behavior of analogous compounds, such as phenyltrifluoromethyliodophosphine, provides a clear model for its expected reactivity. nih.govsemanticscholar.org

The hydrolysis of trifluoromethylated triarylphosphines in the presence of a strong acid medium has been studied, demonstrating the conversion of trifluoromethyl groups to carboxylic acid groups. nih.govsemanticscholar.orgrsc.orgresearchgate.netresearchgate.net In the case of halophosphines, the phosphorus-halogen bond is highly susceptible to nucleophilic attack by water.

For a compound like phenyltrifluoromethyliodophosphine, hydrolysis proceeds to yield phenyltrifluoromethylphosphinic acid. This transformation underscores the general stability of the P-CF₃ and P-phenyl bonds under these conditions, while the P-I bond is readily cleaved.

Based on this precedent, the hydrolysis of this compound with water or aqueous bases is expected to proceed as follows:

(CF₃)₂PI + 2 H₂O → (CF₃)₂P(O)H + HI + H₂

The initial product would be bis(trifluoromethyl)phosphinous acid, which exists in equilibrium with its tautomer, bis(trifluoromethyl)phosphine oxide. In the presence of an oxidizing agent (even atmospheric oxygen), this can be further oxidized to bis(trifluoromethyl)phosphinic acid.

| Starting Material | Hydrolyzing Agent | Expected Primary Product |

| Phenyltrifluoromethyliodophosphine | Water/Aqueous Base | Phenyltrifluoromethylphosphinic Acid |

| This compound | Water/Aqueous Base | Bis(trifluoromethyl)phosphinous Acid |

The thermal decomposition of organophosphorus compounds, especially those containing trifluoromethyl groups, can proceed through various complex pathways, including disproportionation and pyrolysis, leading to a range of smaller, volatile molecules. shu.ac.uknih.govdtic.mil The thermal stability of such compounds is highly dependent on the substituents attached to the phosphorus atom. nih.gov

Given the presence of trifluoromethyl groups and an iodine atom, the thermal disproportionation and pyrolysis of this compound could be expected to yield products such as fluoroform (CHF₃) and trifluoroiodomethane (CF₃I). These products would arise from the cleavage of the P-C and P-I bonds and subsequent radical recombination or hydrogen/iodine abstraction reactions. The phosphorus-containing fragment would likely form various phosphorus fluorides or oxides depending on the reaction conditions and the presence of any trace impurities.

| Precursor Compound Class | Decomposition Method | Common Volatile Products |

| Trifluoromethyl-substituted Organophosphorus Compounds | Thermal Pyrolysis | Fluoroform (CHF₃), Trifluoroiodomethane (CF₃I) |

Oxidative Addition and Electrophilic Reactions

The chemical behavior of this compound, (CF₃)₂PI, is characterized by the reactivity of the phosphorus-iodine bond and the strong electron-withdrawing nature of the two trifluoromethyl groups. These features make the compound a versatile reagent in both oxidative addition and electrophilic reactions, leading to the formation of a variety of organophosphorus compounds and transition metal complexes.

Oxidative Addition Reactions

The P-I bond in this compound is susceptible to cleavage, allowing the compound to participate in oxidative addition reactions with low-valent transition metal complexes. In these reactions, the metal center is oxidized, and the bis(trifluoromethyl)phosphido ((CF₃)₂P) group and the iodo ligand are added to the metal's coordination sphere.

While direct studies on the oxidative addition of (CF₃)₂PI are not extensively documented in publicly available literature, the reactivity of analogous compounds provides significant insight. For instance, the related compound tetrakis(trifluoromethyl)diphosphine, [(CF₃)₂P]₂, undergoes oxidative addition with iron carbonyls. The reaction of [(CF₃)₂P]₂ with iron pentacarbonyl (Fe(CO)₅) or triiron dodecacarbonyl (Fe₃(CO)₁₂) yields the bridged dinuclear complex Fe₂(CO)₆[P(CF₃)₂]₂. researchgate.net This transformation involves the cleavage of the P-P bond and the formation of two new iron-phosphorus bonds, demonstrating the propensity of the (CF₃)₂P group to bond with transition metals.

Similarly, bis(trifluoromethyl)phosphine, (CF₃)₂PH, reacts with iron carbonyls to afford Fe₂(CO)₆[P(CF₃)₂]₂ and the dihydride complex H₂Fe₂(CO)₆[P(CF₃)₂]₂. researchgate.net This reaction proceeds via the cleavage of the P-H bond, further illustrating the capability of the (CF₃)₂P moiety to participate in reactions analogous to oxidative addition. Given the lower bond dissociation energy of the P-I bond compared to P-P and P-H bonds, it is highly probable that (CF₃)₂PI would readily undergo oxidative addition to a wide range of low-valent metal centers.

A plausible generalized reaction scheme for the oxidative addition of this compound to a generic low-valent metal complex, M(L)ₙ, is shown below:

M(L)ₙ + (CF₃)₂PI → M(I)(P(CF₃)₂)(L)ₙ

This type of reaction would provide a direct route to metal complexes containing the strongly electron-withdrawing (CF₃)₂P ligand, which can significantly influence the catalytic and electronic properties of the resulting complex.

| Reactant 1 | Reactant 2 | Product(s) | Reaction Type |

| Fe(CO)₅ or Fe₃(CO)₁₂ | [(CF₃)₂P]₂ | Fe₂(CO)₆[P(CF₃)₂]₂ | Oxidative Addition of P-P bond |

| Fe(CO)₅ or Fe₃(CO)₁₂ | (CF₃)₂PH | Fe₂(CO)₆[P(CF₃)₂]₂, H₂Fe₂(CO)₆[P(CF₃)₂]₂ | Oxidative Addition of P-H bond |

This table presents reactions of analogous compounds that suggest the likely oxidative addition reactivity of this compound.

Electrophilic Reactions

The phosphorus atom in this compound, while bonded to two highly electronegative trifluoromethyl groups, can still exhibit nucleophilic character and react with strong electrophiles. However, the strong inductive effect of the CF₃ groups significantly reduces the electron density on the phosphorus atom, making it a weak nucleophile.

Reactions with strong Lewis acids can lead to the formation of cationic phosphorus species. For example, the interaction of (CF₃)₂PI with a strong Lewis acid (LA) could result in the abstraction of the iodide ion to form a highly electrophilic phosphino-cation, [(CF₃)₂P]⁺, which would likely be stabilized by the counter-ion derived from the Lewis acid.

** (CF₃)₂PI + LA → [(CF₃)₂P]⁺[LA-I]⁻ **

Furthermore, the phosphorus atom can be subject to electrophilic attack, particularly in reactions where the electrophile is a strong oxidizing agent. Such reactions could lead to the formation of phosphorus(V) species.

The reactivity of this compound is a subject of ongoing interest due to the unique electronic properties imparted by the trifluoromethyl groups. Further research into its oxidative addition and electrophilic reactions will undoubtedly uncover novel synthetic methodologies and provide access to new classes of organophosphorus compounds and transition metal catalysts.

Mechanistic Investigations of Reactions Involving Bis Trifluoromethyl Iodophosphine and Analogues

Radical Pathways in Perfluoroalkylation and Related Reactions

A predominant pathway for reactions involving bis(trifluoromethyl)iodophosphine and similar perfluoroalkyl iodides is through radical intermediates. nih.gov These reactions are fundamental to perfluoroalkylation, a process that introduces a perfluoroalkyl group into an organic molecule. The generation of perfluoroalkyl radicals, particularly the trifluoromethyl radical (•CF₃), is a key step that initiates these transformations. conicet.gov.arresearchgate.net These radical pathways are often favored due to the accessible reduction potentials of perfluoroalkyl halides compared to their non-fluorinated alkyl halide counterparts. conicet.gov.ar

The trifluoromethyl radical is a key intermediate in many reactions involving (CF₃)₂PI analogues like trifluoromethyl iodide (CF₃I). semanticscholar.org Unlike the planar methyl radical, the •CF₃ radical has a pyramidal structure with a significant barrier to inversion. wikipedia.org This radical is highly electrophilic and exhibits greater reactivity than its hydrocarbon counterpart; for instance, it is 440 times more reactive towards styrene (B11656) than the methyl radical. wikipedia.org

The generation of trifluoromethyl radicals from precursors such as CF₃I can be achieved through the homolysis of the carbon-iodine bond, often initiated by heat or light. semanticscholar.org Once formed, these electrophilic radicals readily react with electron-rich substrates like olefins. nih.gov However, reactions with electron-deficient olefins have also been developed, expanding the scope of these transformations. nih.gov

Table 1: Selected Precursors for Trifluoromethyl Radical (•CF₃) Generation

| Precursor | Method of Generation | Typical Substrates |

|---|---|---|

| Trifluoromethyl iodide (CF₃I) | Thermal or photochemical homolysis, transition-metal catalysis | Alkenes, Alkynes, Aromatic compounds semanticscholar.orgwikipedia.org |

| Sodium trifluoromethanesulfinate (Langlois' reagent) | Oxidation (e.g., with t-BuOOH) | (Hetero)arenes semanticscholar.org |

| Bis(trifluoroacetyl) peroxide | Thermal decomposition | Not specified wikipedia.org |

| Hypervalent iodine(III)-CF₃ reagents (Togni reagents) | Single electron reduction | Thiols, Alcohols, Phosphines, Olefins wikipedia.org |

This table provides examples of common precursors and is not exhaustive.

Single-electron transfer (SET) is a crucial mechanism for initiating radical reactions in fluorinated compound synthesis. wikipedia.org In this process, an electron is transferred from a donor molecule to an acceptor, leading to the formation of a radical ion pair. acs.org In the context of phosphine (B1218219) chemistry, phosphines can act as electron donors. Silylium ions, for example, can undergo a single-electron reduction by phosphines to generate transient silyl (B83357) radicals and stable phosphoniumyl radical cations. nih.gov

This SET process is particularly relevant in systems analogous to Frustrated Lewis Pairs (FLPs), where a Lewis basic phosphine and a Lewis acid can facilitate SET, sometimes under the influence of light. acs.orgnih.gov While direct SET from a phosphine to a Lewis acid can occur, reactivity can also proceed through the formation of an adduct between the Lewis acid and the substrate, followed by SET from the Lewis base. nih.gov The generation of radical ion pairs via photoinduced SET has been utilized in various synthetic transformations, such as the sulfenylation of indoles catalyzed by B(C₆F₅)₃. acs.org The debate between a polar substitution mechanism and a SET pathway has been a point of discussion in the field of electrophilic trifluoromethylation. wikipedia.org

Influence of Steric and Electronic Factors on Reaction Dynamics

The reactivity of this compound is heavily influenced by the steric and electronic properties of its constituent groups.

Electronic Factors: The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry. wikipedia.org The presence of two such groups on the phosphorus atom in (CF₃)₂PI dramatically reduces the electron density and nucleophilicity of the phosphorus center. This electronic pull facilitates the heterolytic or homolytic cleavage of the P-I bond and stabilizes radical or anionic intermediates. The electrophilic nature of the resulting trifluoromethyl radical is a key driver in its reactions with electron-rich substrates. nih.gov

Steric Factors: The trifluoromethyl groups are also sterically bulky. This steric hindrance can influence reaction pathways by impeding the formation of crowded transition states. In related phosphine chemistries, such as in Frustrated Lewis Pairs, large substituents on the phosphine prevent the formation of a classical dative bond with a Lewis acid, leading to unique activation pathways for small molecules. nih.govnih.gov Similarly, the steric bulk in (CF₃)₂PI can affect the coordination geometry around the phosphorus atom and the accessibility of reactants, thereby influencing reaction rates and selectivity.

Solvent Effects on Reaction Selectivity and Rate

The choice of solvent can have a profound impact on the course of a chemical reaction, particularly those involving charged or polar intermediates. For reactions involving this compound, which can proceed through polar or radical intermediates, solvent effects are significant.

Stepwise reactions involving ionic intermediates are highly sensitive to solvent polarity, as polar solvents can stabilize the charged species, lowering the activation energy and increasing the reaction rate. While radical species are uncharged, their transition states can have polar character, making them susceptible to solvent effects.

Research on the closely related analogue, bis(trifluoromethyl)phosphine ((CF₃)₂PH), has shown that its NMR parameters, specifically the ¹J(PH) and ²J(PF) coupling constants, exhibit a marked dependence on the solvent. rsc.org This indicates that the solvent directly influences the electronic environment around the phosphorus nucleus and the attached atoms. A linear relationship was observed between the solvent dependence of these coupling constants and the chemical shift of the phosphorus-bound proton, highlighting a systematic solvent-solute interaction. rsc.org Such interactions can alter the ground-state properties of the reactant and, by extension, the energy of transition states, thereby affecting both the selectivity and rate of its reactions. For instance, in trifluoromethylation reactions, solvents like pyridine (B92270) can react with intermediates like perfluoroalkylcopper to form perfluoroalkylpyridines, demonstrating the solvent's active role in the reaction mechanism. rsc.org

Coordination Chemistry and Ligand Development from Bis Trifluoromethyl Iodophosphine Scaffolds

Donor Properties and Lewis Acidity/Basicity Studies of Fluoroalkylphosphines

Fluoroalkylphosphines, such as those derived from a (CF₃)₂P- scaffold, exhibit electronic characteristics that are significantly different from their alkyl- and aryl-substituted counterparts. These differences are primarily dictated by the strong inductive effect of the fluoroalkyl groups.

The trifluoromethyl (CF₃) group is one of the most strongly electron-withdrawing groups in organic chemistry. wikipedia.orgrsc.org Its high electronegativity significantly reduces the electron density on the phosphorus atom to which it is attached. wikipedia.orgnih.gov This diminished electron density directly translates to a lower Lewis basicity, or donor strength, of the phosphine (B1218219). rsc.orgresearchgate.netnih.gov The phosphorus lone pair is less available for donation to a metal center, a defining characteristic of phosphine ligands in coordination chemistry. wikipedia.org

The electron-withdrawing effect of the CF₃ group is primarily inductive. This effect lowers the energy of the phosphorus lone pair orbital, making it a poorer σ-donor. Concurrently, the π-acceptor character of the phosphine is enhanced. wikipedia.orgresearchgate.net The low-lying σ* anti-bonding orbitals of the P-C bonds can effectively overlap with filled metal d-orbitals, facilitating π-back-bonding from the metal to the ligand. wikipedia.org This property makes trifluoromethylphosphines particularly suitable for stabilizing electron-rich, low-valent metal centers. researchgate.net

The reduction in donor strength can be quantified using various spectroscopic and computational methods. For instance, the Tolman Electronic Parameter (TEP), derived from the C-O stretching frequencies of nickel carbonyl complexes, provides a measure of the net donating ability of a phosphine ligand. nih.gov For phosphines containing trifluoromethyl groups, the TEP values are significantly higher than for trialkyl- or triarylphosphines, indicating weaker net electron donation. Another method involves measuring the one-bond phosphorus-selenium coupling constant (¹J_PSe) in the corresponding phosphine selenides, where a larger coupling constant correlates with lower donor strength. nih.govacs.org

Table 1: Comparison of Electronic Properties of Selected Phosphine Ligands

| Ligand | Tolman Electronic Parameter (ν(CO) in cm⁻¹) | ¹J_PSe (Hz) | General Electronic Effect |

| P(t-Bu)₃ | 2056.1 | ~630 | Strong σ-donor |

| PPh₃ | 2068.9 | ~735 | Moderate σ-donor, weak π-acceptor |

| P(OEt)₃ | 2076.3 | ~800 | Weaker σ-donor, moderate π-acceptor |

| P(CF₃)₃ | ~2111 | >1000 | Very weak σ-donor, strong π-acceptor |

Note: The values for P(CF₃)₃ are estimated based on trends observed for other fluoroalkylphosphines. Specific experimental data for (CF₃)₂PI complexes are less common, but the trend is well-established.

While the electronic effects of the trifluoromethyl group are profound, its steric impact is also a critical factor in coordination chemistry. The CF₃ group is sterically more demanding than a methyl group and can be compared to an isopropyl or even a tert-butyl group in some contexts. nsf.gov The steric bulk of the two trifluoromethyl groups in a (CF₃)₂P- fragment significantly influences the geometry and stability of its metal complexes.

The size of these substituents can limit the number of phosphine ligands that can coordinate to a metal center and can affect the coordination geometry. For instance, substitution at the ortho-position of a triarylphosphine with CF₃ groups substantially hinders its complexing ability for steric reasons. This steric pressure can prevent the formation of certain complexes or favor specific isomers. researchgate.net The interplay between steric bulk and the strong electron-withdrawing nature of CF₃ groups has been used to inhibit undesirable excited-state distortions in certain copper(I) complexes, outlining a strategy for designing long-lived charge-transfer complexes. nsf.gov

The steric properties of phosphine ligands are often quantified by the Tolman cone angle (θ). This parameter provides an estimate of the solid angle occupied by the ligand at the metal center. Ligands with large cone angles can create a protective pocket around the metal, influencing substrate access and reaction pathways in catalysis.

Formation of Phosphonium (B103445) Salts and Adducts

The reactivity of the P-I bond in bis(trifluoromethyl)iodophosphine allows for the straightforward synthesis of various phosphorus(V) species, including phosphonium salts and adducts with Lewis acids.

Phosphines readily react with alkyl halides via an Sₙ2 reaction to form phosphonium salts. youtube.com In the case of this compound, the phosphorus center itself is electrophilic due to the attached iodine atom. However, it can participate in reactions that lead to the formation of iodophosphonium species. For example, the reaction of tertiary phosphines with diiodine can lead to the formation of iodophosphonium iodides, [R₃PI]⁺I⁻, particularly in solution. rsc.org

The synthesis of phosphonium salts containing trifluoromethyl groups can also be achieved through various routes. nih.govacs.orgrsc.orgorganic-chemistry.org These salts can exhibit significant Lewis acidity at the phosphorus center, a property enhanced by the electron-withdrawing CF₃ groups. nih.govrsc.orgnih.gov This acidity can be harnessed in catalysis and for the activation of small molecules. nih.govrsc.org

Tertiary phosphines are known to act as Lewis bases towards soft Lewis acids like diiodine (I₂). These reactions typically result in the formation of charge-transfer adducts, R₃P-I-I. In the solid state, these adducts often feature a linear P-I-I arrangement. rsc.org

For diphosphines, reaction with I₂ can lead to the formation of bis-adducts, such as R₂P(I₂)(CH₂)ₙP(I₂)R₂. rsc.org In solution, these molecular adducts can ionize to form bis(iodophosphonium) species, {[R₂P(I)(CH₂)ₙP(I)R₂]²⁺, 2I⁻}. rsc.org Given the reactivity of this compound itself, its interaction with additional Lewis acids would be complex, but the principles established for other tertiary phosphines provide a framework for understanding potential adduct formation. The strong electron-withdrawing nature of the CF₃ groups in (CF₃)₂PI would make the phosphorus lone pair significantly less basic, likely resulting in weaker interactions with soft Lewis acids compared to alkyl or aryl phosphines.

Table 2: Representative Reactions of Phosphines with Iodine

| Reactants | Product Type | General Structure (Solid State) |

| R₃P + I₂ | Molecular Adduct | R₃P-I₂ |

| 2 R₃P + I₂ | Iodophosphonium Iodide | [R₃PI]⁺I⁻ |

| R₂P(CH₂)ₙPR₂ + 2 I₂ | Bis-adduct | R₂P(I₂)(CH₂)ₙP(I₂)R₂ |

Design and Synthesis of Chiral Phosphorus Ligands and Derivatives

Chiral phosphine ligands are of paramount importance in asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds. sioc-journal.cnnih.govnih.gov The development of P-chiral ligands, where the stereocenter is the phosphorus atom itself, has been a significant area of research. nih.govnih.gov

The (CF₃)₂PI scaffold presents an intriguing starting point for the synthesis of novel chiral ligands. The P-I bond is a reactive handle that can be substituted by various nucleophiles, including chiral organic fragments. By reacting (CF₃)₂PI with a chiral alcohol or amine, it is possible to introduce a stereogenic center into the ligand framework. Subsequent transformations could then generate P-chiral phosphines. Methodologies for creating P-chiral phosphines often involve the use of phosphine-borane intermediates, which allow for stereospecific substitution at the phosphorus center. nih.gov

The design of such ligands would aim to combine the unique electronic properties conferred by the CF₃ groups with the steric control and asymmetric environment provided by a chiral backbone. sioc-journal.cnsioc-journal.cn The resulting ligands could find applications in challenging catalytic transformations where electron-deficient and sterically defined ligands are required.

Utilization of Bis(trifluoromethyl)phosphanide Salts as P(CF3)2 Group Transfer Reagents

The bis(trifluoromethyl)phosphanide anion, [P(CF3)2]-, is a powerful nucleophile for the introduction of the P(CF3)2 moiety onto various substrates. The synthesis of stable salts containing this anion has been a crucial development for its practical application. One effective method involves the reaction of bis(trifluoromethyl)phosphine, HP(CF3)2, with ionic cyanides at low temperatures. nih.gov This reaction quantitatively yields stable salts such as [NEt4][P(CF3)2] and [18-crown-6-K][P(CF3)2]. nih.gov The salt-like character of these compounds has been confirmed through multinuclear NMR spectroscopy and vibrational spectroscopy, with theoretical calculations supporting the experimental findings. nih.gov

These bis(trifluoromethyl)phosphanide salts are excellent reagents for the nucleophilic transfer of the P(CF3)2 group in SN2-type reactions. acs.org Their ionic nature makes them highly effective for synthesizing more complex ligands, including chiral bidentate phosphines. nih.govacs.org For instance, the reaction of [NEt4][P(CF3)2] with 1,2-ethanediol (B42446) bis(4-methylbenzenesulfonate) produces 1,2-bis[bis(trifluoromethyl)phosphino]ethane in a high yield of 80%. acs.org This demonstrates the utility of these salts in constructing ligands with multiple P(CF3)2 groups.

Table 1: Examples of Bis(trifluoromethyl)phosphanide Salts

| Cation | Anion | Reference |

| [NEt4]+ | [P(CF3)2]- | nih.gov |

| [18-crown-6-K]+ | [P(CF3)2]- | nih.gov |

Integration of Perfluoroalkylphosphine Moieties into Bidentate and Multidentate Ligand Architectures

The development of bidentate and multidentate phosphine ligands is central to the advancement of catalysis, as these ligands can form stable chelate complexes with metal centers, influencing the geometry and reactivity of the resulting catalyst. jst.go.jpacs.orgnih.gov The integration of perfluoroalkylphosphine moieties, such as the P(CF3)2 group, into these ligand backbones offers a strategy to create ligands with unique electronic properties.

The synthesis of such ligands often relies on the nucleophilic character of phosphanide (B1200255) anions. While the direct use of this compound in these syntheses is less common, the principles of ligand construction using fluorinated phosphine units are well-established. For example, novel bidentate fluorinated diphosphine ligands have been synthesized through the reaction of fluorinated precursors with chlorinated phosphine species. manchester.ac.uk This approach allows for the creation of ligands with tailored electronic and steric properties.

The synthesis of unsymmetrical bidentate phosphine ligands, where the two phosphorus atoms have different substituents, is of particular interest as it allows for finer control over the catalyst's properties. jst.go.jp Quantum chemical calculations have been employed to develop more efficient and versatile synthetic methods for such ligands, moving beyond traditional and often complex preparation routes. jst.go.jp These computational approaches can aid in the design of new ligands incorporating perfluoroalkyl groups, predicting their properties and guiding their synthesis.

Table 2: Representative Bidentate Phosphine Ligands

| Ligand Name | Abbreviation | Structure |

| 1,2-Bis(diphenylphosphino)ethane | dppe | Ph2PCH2CH2PPh2 |

| 1,3-Bis(diphenylphosphino)propane | dppp | Ph2P(CH2)3PPh2 |

| 1,1'-Bis(diphenylphosphino)ferrocene | dppf | Fe(C5H4PPh2)2 |

Metal Complexation Studies and Catalytic Implications

Phosphine ligands are crucial in homogeneous catalysis, where they modify the electronic and steric environment of a transition metal center, thereby influencing the catalyst's activity and selectivity. catalysis.blog The introduction of trifluoromethyl groups to the phosphine ligand generally increases its π-acceptor properties, which can stabilize low-valent metal centers and affect the elementary steps of a catalytic cycle.

While specific studies on the catalytic applications of complexes derived directly from this compound are not extensively reported, the broader field of fluorinated phosphine ligands in catalysis provides significant insights. For instance, phosphine ligands are widely used in transition metal-catalyzed reactions such as hydrogenation, carbon-carbon coupling reactions (e.g., Suzuki, Heck, Kumada, and Negishi couplings), and polymerizations. acs.orgnih.govcatalysis.blog

The complexation of phosphine-based pincer ligands with main-group metals has also been explored, demonstrating that these systems can be active catalysts for various transformations. researchgate.net This highlights the potential for developing novel catalytic systems based on main-group elements, which are often more abundant and less expensive than transition metals. researchgate.net

The synthesis of metal complexes containing the P(CF3)2 moiety has been achieved. For example, bis(trifluoromethyl)diazomethane reacts with zerovalent nickel, palladium, and platinum complexes to form stable coordination compounds. rsc.org Although not directly catalytic in this instance, these studies provide fundamental knowledge about the coordination behavior of ligands containing the C(CF3)2 fragment, which is structurally related to the P(CF3)2 group.

The development of stable and storable transfer reagents for other trifluoromethyl-containing groups, such as the N(CF3)2 group, using copper(I) and silver(I) complexes, suggests a promising avenue for the future development of P(CF3)2 transfer reagents and their corresponding metal complexes for catalytic applications. nih.gov

Applications in Advanced Chemical Synthesis and Catalysis

Potential Role as a Reagent in Trifluoromethylation Chemistry

The introduction of a trifluoromethyl (CF₃) group into organic molecules can profoundly alter their physical, chemical, and biological properties. Consequently, the development of efficient trifluoromethylation reagents is a key area of research. While a wide array of such reagents exists, the potential of Bis(trifluoromethyl)iodophosphine in this capacity is an area of growing interest.

The P-I bond in this compound is relatively weak and susceptible to homolytic cleavage, which can generate the bis(trifluoromethyl)phosphinyl radical, •P(CF₃)₂, and an iodine radical. The trifluoromethyl groups, being powerful electron-withdrawing moieties, influence the reactivity of the phosphorus center. Although direct, large-scale application as a primary trifluoromethylating agent is not extensively documented, its reactivity suggests potential in radical trifluoromethylation pathways. The generation of the trifluoromethyl radical (•CF₃) from precursors is a common strategy in trifluoromethylation reactions. While not a direct source of •CF₃, the reactive species derived from this compound could participate in reaction cascades that lead to the trifluoromethylation of various substrates, such as alkenes and alkynes. Further research is needed to fully elucidate its efficacy and mechanism in comparison to more established reagents.

Development of Brønsted Acid Catalysts from Perfluoroalkylphosphinic Acid Derivatives

A significant application of this compound lies in its use as a precursor for the synthesis of bis(perfluoroalkyl)phosphinic acids. These acids are emerging as a powerful class of Brønsted acid catalysts. The synthesis typically involves the oxidation of the phosphine (B1218219) followed by hydrolysis of the resulting phosphinyl halide.

The resulting bis(trifluoromethyl)phosphinic acid, (CF₃)₂P(O)OH, possesses high acidity due to the strong electron-withdrawing nature of the two trifluoromethyl groups. This high acidity, coupled with the unique steric environment around the phosphorus center, makes these compounds effective catalysts for a variety of organic transformations. For instance, chiral versions of perfluoroalkylphosphinic acids have been successfully employed in asymmetric catalysis, demonstrating their potential to induce stereoselectivity in chemical reactions.

| Catalyst Precursor | Resulting Brønsted Acid | Key Features |

| This compound | Bis(trifluoromethyl)phosphinic acid | High acidity, unique steric profile |

Catalytic Transformations Utilizing this compound or its Derivatives

While direct catalytic applications of this compound itself are not widely reported, its derivatives, particularly phosphine ligands, are of great importance in transition-metal catalysis. The electronic properties of phosphine ligands are crucial in tuning the reactivity and selectivity of metal catalysts. The presence of two trifluoromethyl groups in the bis(trifluoromethyl)phosphine moiety makes it a strongly electron-withdrawing ligand.

This electronic feature can be harnessed to modulate the electron density at the metal center in a catalytic complex, thereby influencing the rates and selectivities of catalytic cycles. For example, palladium complexes bearing electron-deficient phosphine ligands are known to be effective in various cross-coupling reactions. The unique steric and electronic properties of bis(trifluoromethyl)phosphine derivatives could offer advantages in specific catalytic applications, such as hydroformylation, hydrogenation, and carbon-heteroatom bond-forming reactions. However, detailed studies focusing specifically on the catalytic performance of complexes derived from this compound are still emerging.

Design of Reagents for Selective Functionalization

The reactivity of the P-I bond in this compound makes it a valuable starting material for the design of more complex and functionalized phosphine reagents. These reagents can then be used for the selective functionalization of organic molecules. The iodine atom can be readily displaced by a variety of nucleophiles, allowing for the introduction of the bis(trifluoromethyl)phosphino group onto different molecular scaffolds.

This strategy enables the synthesis of a diverse range of phosphine ligands with tailored steric and electronic properties. For example, by reacting this compound with bifunctional molecules, chelating ligands can be prepared. These ligands can then coordinate to metal centers, leading to the formation of well-defined catalysts for specific transformations. The ability to systematically modify the ligand structure provides a powerful tool for catalyst optimization and the development of new selective synthetic methods.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for probing the molecular structure of Bis(trifluoromethyl)iodophosphine. By analyzing the magnetic properties of its atomic nuclei, specifically ¹H, ¹³C, ¹⁹F, and ³¹P, a comprehensive picture of its electronic and geometric framework can be assembled.

¹H NMR Spectroscopy in Structural Elucidation

Due to the complete absence of hydrogen atoms in the molecular structure of this compound, ¹H NMR spectroscopy is not a viable technique for its direct characterization. The molecule consists solely of carbon, fluorine, iodine, and phosphorus atoms, none of which are observable in a standard proton NMR experiment.

¹³C NMR Spectroscopy for Carbon Framework Analysis

The analysis of the carbon framework of this compound via ¹³C NMR spectroscopy is anticipated to reveal a single, distinct resonance corresponding to the two equivalent trifluoromethyl (CF₃) groups. A key feature of the ¹³C NMR spectrum for a CF₃ group is the splitting of the carbon signal into a quartet due to the coupling with the three attached fluorine atoms (¹⁹F, I = 1/2). researchgate.netresearchgate.net This phenomenon, known as spin-spin coupling, follows the n+1 rule, where n is the number of equivalent fluorine atoms.

The one-bond carbon-fluorine coupling constant, denoted as ¹J(C,F), is typically large, often in the range of 270-280 Hz for trifluoromethyl groups. researchgate.net Consequently, the ¹³C NMR spectrum of this compound is expected to show a quartet. The intensity of these signals can be low due to the quartet splitting and the lack of a Nuclear Overhauser Effect (NOE) enhancement, as there are no directly attached protons. researchgate.net

Table 1: Predicted ¹³C NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ) Range (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) |

| -C F₃ | 115 - 130 | Quartet (q) | ¹J(C,F) ≈ 270-280 Hz |

Note: The exact chemical shift is influenced by the electronegativity of the phosphorus and iodine atoms.

¹⁹F NMR Spectroscopy for Fluorine Environment Analysis

¹⁹F NMR spectroscopy is a highly sensitive and informative technique for characterizing fluorine-containing compounds like this compound, owing to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org The spectrum is expected to be dominated by a single resonance for the six equivalent fluorine atoms of the two trifluoromethyl groups.

The chemical shift of the CF₃ groups in organofluorine compounds typically appears in the range of -50 to -70 ppm relative to a CFCl₃ standard. wikipedia.org The precise chemical shift is sensitive to the electronic environment, including the electronegativity of the adjacent phosphorus and iodine atoms. dovepress.com

Further complexity in the ¹⁹F NMR spectrum can arise from coupling to the phosphorus-31 nucleus (³¹P, I = 1/2). This would split the main fluorine resonance into a doublet. The magnitude of the two-bond phosphorus-fluorine coupling constant, ²J(P,F), would provide valuable information about the P-C-F bonding arrangement. Long-range ¹⁹F-¹⁹F couplings are also a possibility, though less likely to be resolved in this symmetric molecule. wikipedia.org

Table 2: Expected ¹⁹F NMR Spectroscopic Data for this compound

| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Expected Multiplicity |

| -CF ₃ | -50 to -70 | Doublet (due to ²J(P,F) coupling) |

³¹P NMR Spectroscopy for Phosphorus Coordination Environment

³¹P NMR spectroscopy provides direct insight into the coordination and electronic environment of the phosphorus atom. huji.ac.il The chemical shift of the phosphorus nucleus is highly sensitive to the nature of its substituents. For this compound, the phosphorus atom is in a trivalent state, bonded to two electron-withdrawing trifluoromethyl groups and an iodine atom.

In a closely related species, the bis(trifluoromethyl)phosphanide anion, [P(CF₃)₂]⁻, the ³¹P NMR chemical shift has been reported at approximately -9.5 ppm. nih.gov Given the presence of the less electronegative iodine atom in (CF₃)₂PI compared to a lone pair, a downfield shift relative to the phosphanide (B1200255) anion is expected. The ³¹P NMR spectrum of this compound is anticipated to exhibit a septet due to coupling with the six equivalent fluorine atoms of the two CF₃ groups (n+1 rule, where n=6).

Table 3: Comparative ³¹P NMR Spectroscopic Data

| Compound/Ion | Chemical Shift (δ) (ppm) | Multiplicity | Reference |

| [P(CF₃)₂]⁻ | -9.5 | Septet | nih.gov |

| (CF₃)₂PI | Expected downfield of -9.5 | Septet | - |

Vibrational Spectroscopy (Infrared, Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental in identifying the functional groups and determining the molecular symmetry of this compound by probing its molecular vibrations.

Infrared Spectroscopy for Functional Group Identification

The infrared spectrum of this compound is expected to be characterized by strong absorption bands associated with the vibrations of the trifluoromethyl groups. The most prominent of these are the C-F stretching modes. Due to the high electronegativity of fluorine and the strength of the C-F bond, these vibrations typically occur in the region of 1000-1400 cm⁻¹.

For the closely related bis(trifluoromethyl)phosphanide anion, [P(CF₃)₂]⁻, strong infrared absorptions corresponding to the C-F stretching vibrations have been observed. nih.gov Similar characteristic bands are expected for this compound. Other identifiable vibrations would include the P-C stretching modes and various bending modes of the CF₃ groups.

Table 4: Characteristic Infrared Absorption Bands for Related Compounds

| Compound/Ion | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| [P(CF₃)₂]⁻ | C-F stretching | Not specified | nih.gov |

| (CF₃)₂PI | C-F stretching (predicted) | 1000 - 1400 | - |

| (CF₃)₂PI | P-C stretching (predicted) | 700 - 800 | - |

The analysis of the number and activity of the IR and Raman bands can also provide information about the molecule's symmetry. A detailed vibrational analysis would require computational modeling to assign the specific vibrational modes to the observed spectral features.

Agreement of Experimental and Theoretical Vibrational Frequencies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the bonding framework of a molecule. For a molecule like this compound, the vibrational modes are complex. Therefore, experimental spectra are often interpreted with the aid of theoretical calculations.

Quantum chemical methods, particularly Density Functional Theory (DFT), are used to calculate the optimized molecular geometry and predict the vibrational frequencies and their corresponding IR and Raman intensities. nih.gov These theoretical predictions provide a basis for assigning the experimentally observed absorption bands to specific molecular motions, such as P-I, P-C, and C-F stretching and bending modes. The process involves comparing the calculated frequencies with the experimental ones; a good correlation confirms the structural model and the accuracy of the vibrational assignments. nih.gov

For complex molecules, especially those containing heavy atoms and highly electronegative groups, a scaling factor is sometimes applied to the calculated frequencies to better match the experimental data, accounting for anharmonicity and basis set limitations. The agreement between scaled theoretical frequencies and experimental values is a critical step in confirming the identity and structure of the compound. While specific experimental spectra for this compound are not widely published, the table below illustrates the expected vibrational modes and the typical agreement sought between experimental and theoretical values for analogous compounds. iaea.org

Interactive Table 1: Illustrative Comparison of Experimental vs. Theoretical Vibrational Frequencies for Key Bonds in P(CF₃)₂I

| Vibrational Mode | Typical Experimental Range (cm⁻¹) | Typical Calculated (DFT) Range (cm⁻¹) | Description |

| P-I Stretch | 200 - 400 | 190 - 390 | Stretching vibration of the phosphorus-iodine single bond. |

| P-C Symmetric Stretch | 650 - 800 | 640 - 790 | In-phase stretching of the two phosphorus-carbon bonds. |

| P-C Asymmetric Stretch | 700 - 850 | 690 - 840 | Out-of-phase stretching of the two phosphorus-carbon bonds. |

| CF₃ Symmetric Stretch | 1100 - 1250 | 1090 - 1240 | Symmetric stretching of the carbon-fluorine bonds within the CF₃ groups. |

| CF₃ Asymmetric Stretch | 1250 - 1400 | 1240 - 1390 | Asymmetric stretching of the carbon-fluorine bonds within the CF₃ groups. |

| CF₃ Bending (Deformation) | 500 - 650 | 490 - 640 | Scissoring and rocking motions of the trifluoromethyl groups. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential technique for determining the molecular weight of a compound and gaining insight into its structure through analysis of its fragmentation patterns. For this compound (C₂F₆IP), with a molecular weight of 295.89 g/mol , electron ionization (EI) mass spectrometry provides a characteristic fingerprint. nist.gov

Upon ionization, the molecule forms a molecular ion, [C₂F₆IP]⁺•, whose mass-to-charge ratio (m/z) confirms the molecular formula. The high-energy ionization process also induces fragmentation at the weakest bonds. In this compound, the P-I bond is expected to be the most labile, followed by the P-C bonds. The analysis of these fragments helps to piece together the molecular structure. nist.gov The NIST WebBook contains electron ionization mass spectral data for this compound. nist.gov

Key fragmentation pathways include:

Cleavage of the P-I bond to yield the [P(CF₃)₂]⁺ ion.

Cleavage of a P-C bond to give [P(CF₃)I]⁺•.

Formation of the trifluoromethyl cation [CF₃]⁺.

Interactive Table 2: Predicted Major Fragments of this compound in EI-MS

| Ion Fragment Formula | Description | Calculated m/z |

| [C₂F₆IP]⁺• (or [P(CF₃)₂I]⁺•) | Molecular Ion | 296 |

| [C₂F₆P]⁺ (or [P(CF₃)₂]⁺) | Loss of Iodine atom (I) | 169 |

| [CF₃IP]⁺• | Loss of a trifluoromethyl radical (•CF₃) | 227 |

| [CF₃]⁺ | Trifluoromethyl cation | 69 |

| [PI]⁺• | Loss of two trifluoromethyl radicals | 158 |

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray diffraction on single crystals is the definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise measurements of bond lengths, bond angles, and torsion angles, revealing the exact conformation and packing of molecules within the crystal lattice.

Electron Diffraction Studies for Gas-Phase Molecular Structure of Related Compounds

Gas-phase electron diffraction (GED) is a principal technique for determining the molecular structure of volatile compounds, free from the influence of intermolecular forces present in the solid or liquid states. wikipedia.orgnih.gov The method involves scattering a beam of high-energy electrons off the gaseous molecules and analyzing the resulting diffraction pattern. wikipedia.org This provides a radially averaged distribution of internuclear distances.

While a specific GED study on this compound is not available in the surveyed literature, the technique has been successfully applied to numerous related organophosphorus and fluorocarbon compounds. nih.govresearchgate.net These studies provide precise bond lengths and angles for molecules in their unperturbed, gaseous state. nih.govwiley.com For this compound, a GED study would yield crucial data on its geometry, including the key bond lengths and the C-P-C angle, which are fundamental to understanding its intrinsic molecular properties.

Interactive Table 3: Typical Bond Lengths in Related Trifluoromethyl Phosphine (B1218219) Compounds Determined by GED

| Bond | Typical Bond Length (Å) | Compound Example |

| P-C | 1.85 - 1.95 | P(CF₃)₃ |

| C-F | 1.32 - 1.34 | P(CF₃)₃, OP(CF₃)₃ |

| P=O | 1.43 - 1.48 | OP(CF₃)₃ |

| P-F | 1.55 - 1.58 | PF₃, (CF₃)₂PF₃ |

X-ray Absorption Spectroscopy for Electronic Structure (e.g., Copper Complexes)

X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides detailed information about the local geometric and electronic structure of an absorbing atom. springernature.com The technique can be divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). nih.govdoi.org

When this compound acts as a ligand in a metal complex, such as with copper, XAS becomes a powerful probe. rsc.org

XANES: The energy and shape of the absorption edge (e.g., the copper K-edge) are sensitive to the oxidation state and coordination environment of the metal ion. capes.gov.br Analysis of the pre-edge features can reveal details about the symmetry of the metal site.

EXAFS: The oscillations past the absorption edge contain information about the atoms neighboring the absorbing atom. Fourier analysis of the EXAFS region can determine the type of neighboring atoms, their distance, and their coordination number with high precision. For a copper complex of P(CF₃)₂I, EXAFS at the Cu K-edge could determine the Cu-P bond distance.

UV-Vis Spectroscopy for Electronic Transitions and Complex Studies

Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions. sharif.edu While simple, saturated molecules like this compound are not expected to show significant absorption in the visible spectrum, their behavior as ligands in transition metal complexes is of great interest. researchgate.net

When coordinated to a metal center, new electronic transitions can occur, which are often intensely colored. These transitions can include: sharif.edu

d-d transitions: Excitations of electrons between the d-orbitals of the metal center. These are typically weak but provide information on the ligand field splitting.

Metal-to-Ligand Charge Transfer (MLCT): Excitation of an electron from a metal-based orbital to a ligand-based orbital. These are often intense and their energy is sensitive to the nature of both the metal and the ligand.

Ligand-to-Metal Charge Transfer (LMCT): Excitation of an electron from a ligand-based orbital to a metal-based orbital.

The position and intensity of these absorption bands in the UV-Vis spectrum of a complex containing this compound would provide critical insights into the electronic structure of the complex and the nature of the metal-phosphine bond.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Geometry Optimization and Electronic Structure Analysis

While the synthesis and basic spectroscopic characterization of bis(trifluoromethyl)iodophosphine have been reported, detailed computational studies to determine its optimized geometry, including precise bond lengths and angles, are not present in the public domain. Such calculations would provide a theoretical model of the molecule's three-dimensional structure, complementing experimental data. Furthermore, an analysis of its electronic structure, which would describe the distribution and energies of its molecular orbitals, remains to be published.

Molecular Electrostatic Potential (MEP) Analysis

A Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. By calculating the electrostatic potential at the surface of the molecule, regions of positive and negative potential can be identified, indicating likely areas for interaction with other chemical species. To date, no MEP analysis for this compound has been reported in the literature, precluding a detailed discussion of its predicted reactivity based on this method.

Vibrational Frequency Calculations and Spectral Simulation

Computational vibrational frequency calculations are instrumental in interpreting and assigning experimental infrared (IR) and Raman spectra. By simulating the vibrational modes of a molecule, a theoretical spectrum can be generated and compared with experimental data to confirm structural assignments. Although experimental spectroscopic data for this compound exists, a corresponding computational study to simulate its vibrational spectrum and provide a detailed assignment of its vibrational modes has not been found.

Mechanistic Pathway Elucidation via Computational Kinetics and Thermodynamics

The elucidation of reaction mechanisms through computational means provides a molecular-level understanding of chemical transformations. This involves the study of reaction pathways, transition states, and the associated energetics.

Activation Energies and Transition State Analysis

Understanding the reactivity of this compound in various chemical reactions would be greatly enhanced by computational studies of its reaction mechanisms. This would involve identifying the transition state structures and calculating the activation energies for different reaction pathways. Such analyses are crucial for predicting reaction rates and understanding the factors that control selectivity. However, no such computational kinetic studies for reactions involving this compound have been published.

Thermochemical Evaluation of Reaction Feasibility

Thermochemical calculations, such as determining the change in enthalpy and Gibbs free energy for a reaction, are essential for assessing its feasibility. These calculations can predict whether a reaction is likely to be spontaneous under given conditions. For this compound, a thermochemical evaluation of its potential reactions would provide valuable predictive power for its synthetic applications. Unfortunately, no such thermochemical studies are currently available in the scientific literature.

Studies on Steric and Electronic Contributions to Bonding in Phosphines

Computational chemistry offers powerful tools to dissect the steric and electronic properties of molecules like this compound. Steric effects relate to the spatial arrangement of atoms and the resulting repulsive or attractive forces, while electronic effects describe how the distribution of electrons influences the molecule's reactivity and bonding.

In this compound, the two trifluoromethyl (-CF₃) groups and the iodine atom bonded to the central phosphorus atom are expected to exert significant steric and electronic influences. The bulky trifluoromethyl groups, with their large van der Waals radii, would create considerable steric hindrance around the phosphorus center. Electronically, the highly electronegative fluorine atoms in the -CF₃ groups would withdraw electron density from the phosphorus atom, making it more electrophilic. The iodine atom, being less electronegative than fluorine but still possessing a significant atomic radius, would also contribute to both the steric and electronic profile of the molecule.

Natural Bond Orbital (NBO) and Mayer Bond Index Analysis

Natural Bond Orbital (NBO) Analysis is a computational method used to study the distribution of electron density in molecules, providing a chemically intuitive picture of bonding. It partitions the molecular wavefunction into localized orbitals corresponding to core electrons, lone pairs, and bonds. For this compound, an NBO analysis would provide quantitative insights into:

Hybridization: The specific hybridization of the phosphorus, carbon, and iodine orbitals in the P-C and P-I bonds.

Bond Polarity: The degree of ionic character in the P-C, C-F, and P-I bonds based on the calculated natural charges on each atom.

Mayer Bond Index Analysis is another computational tool that calculates the bond order between atoms in a molecule. nih.govresearchgate.net Unlike formal bond orders (single, double, triple), the Mayer bond order is a non-integer value that reflects the extent of electron sharing between two atoms. For this compound, this analysis would provide numerical values for the strength of the P-C and P-I covalent bonds. These values would be expected to be less than 1 for single bonds, reflecting the influence of electronegativity differences and bond polarity.

Without specific computational data, a hypothetical data table for NBO and Mayer Bond Index analysis would look like the following, with the values being purely illustrative:

| Bond | Mayer Bond Order (Illustrative) | NBO Analysis: % Contribution from Atom 1 | NBO Analysis: % Contribution from Atom 2 |

| P - C | 0.85 | 40% P (sp¹.⁵) | 60% C (sp³) |

| P - I | 0.70 | 35% P (sp¹.⁵) | 65% I (p) |

| C - F | 0.95 | 45% C (sp³) | 55% F (p) |

Molecular Orbital Theory and Frontier Orbital Analysis

Molecular Orbital (MO) Theory describes the electronic structure of molecules in terms of a set of molecular orbitals that are delocalized over the entire molecule. wikipedia.orgFrontier Orbital Analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding a molecule's reactivity. wikipedia.orgrsc.org

HOMO (Highest Occupied Molecular Orbital): This orbital is the source of electrons in chemical reactions (a nucleophile). In this compound, the HOMO is expected to be a lone pair orbital with significant phosphorus character, though its energy would be lowered by the electron-withdrawing trifluoromethyl groups.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital is the destination for electrons in chemical reactions (an electrophile). For this molecule, the LUMO is likely to be an antibonding orbital, possibly the σ* orbital of the P-I bond, making this bond susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is an indicator of the molecule's kinetic stability and reactivity. A smaller gap generally implies higher reactivity.

A frontier orbital analysis for this compound would provide the energies of the HOMO and LUMO and visualize their spatial distribution. This would reveal the most probable sites for nucleophilic and electrophilic attack.

A hypothetical data table for frontier orbital analysis would be:

| Orbital | Energy (eV) (Illustrative) | Description |

| LUMO | -1.5 | Primarily localized on the P-I σ* antibonding orbital |

| HOMO | -8.0 | Primarily a lone pair on the phosphorus atom |

| Gap | 6.5 |

It is important to reiterate that the values and specific orbital descriptions in the tables above are illustrative examples and not based on actual published research for this compound.

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes and Sustainable Methodologies

Current synthetic methods for bis(trifluoromethyl)iodophosphine can be hazardous and may lack the efficiency required for broader application. Future research should prioritize the development of safer, more sustainable, and scalable synthetic protocols.

One promising avenue is the adaptation of modern synthetic techniques. For instance, an improved, safer synthesis has been developed for the related and thermally stable bis(trifluoromethyl)phosphinous acid, (CF₃)₂POH, which could serve as a key precursor. nih.gov Investigating the conversion of this acid to the target iodo-phosphine could provide a more reliable synthetic entry point.

Further exploration should include the application of green chemistry principles. This could involve developing photocatalytic or electrochemical methods that operate under mild conditions, minimizing waste and avoiding harsh reagents. advanceseng.comnih.gov Flow chemistry presents another powerful tool, offering enhanced safety and control over reaction parameters for potentially hazardous intermediates.

Table 1: Proposed Sustainable Synthetic Strategies for (CF₃)₂PI

| Methodology | Potential Advantages | Key Research Question |

| Flow Chemistry | Enhanced safety, precise temperature control, improved scalability. | Can a continuous flow process be designed for the safe generation and immediate use of (CF₃)₂PI? |

| Photocatalysis | Mild reaction conditions, use of visible light as a renewable energy source. | Can a photocatalytic cycle be developed for the iodination of a suitable P(III) precursor? |

| Electrosynthesis | Avoidance of chemical oxidants/reductants, high selectivity. | Can an electrochemical cell be designed for the direct conversion of a P-H or P-N bond to a P-I bond? |

| Mechanochemistry | Solvent-free or low-solvent conditions, unique reactivity. | Can ball-milling techniques be used to facilitate the synthesis from solid-state precursors? |

Expanded Reactivity Profiles and New Transformative Reactions

The reactivity of the P-I bond in this compound is largely uncharted territory. This bond is predicted to be highly polarized and labile, making it an excellent candidate for a wide range of chemical transformations.

Future work should systematically explore its reactions with various unsaturated systems. For example, its addition across alkenes and alkynes could provide a direct route to functionalized phosphines, which are valuable in ligand synthesis. nih.gov A particularly interesting area would be the investigation of cycloaddition reactions. libretexts.org Given the electron-deficient nature of the phosphorus center, (CF₃)₂PI could participate in [2+2], [3+2], or [4+2] cycloadditions with appropriately chosen reaction partners like dienes, nitrones, or ketenes, opening pathways to novel phosphorus-containing heterocycles. libretexts.orgmdpi.commdpi.commdpi.com

The compound could also serve as a precursor to the highly valuable bis(trifluoromethyl)phosphido ((CF₃)₂P⁻) anion or the bis(trifluoromethyl)phosphinyl radical ((CF₃)₂P•), synthons that are otherwise difficult to generate. Exploring its utility in radical reactions or as a source for nucleophilic phosphination would be a significant contribution.

Advanced Ligand Design for Asymmetric Catalysis

The strong π-acceptor properties imparted by the two trifluoromethyl groups make the bis(trifluoromethyl)phosphinyl moiety an extremely attractive component for catalyst design. Research has already demonstrated the success of 1-[bis(trifluoromethyl)phosphine]-1'-oxazolinylferrocene ligands in palladium-catalyzed asymmetric allylic alkylation, where the CF₃ groups were crucial for achieving high regioselectivity. nih.govnih.gov

This initial success provides a strong foundation for future research. The next steps should involve:

Diversification of Chiral Scaffolds: Incorporating the (CF₃)₂P- group into other privileged chiral backbones (e.g., BINAP, spiro-scaffolds, or other P,N-ligands) to target a wider range of asymmetric transformations. nih.govnii.ac.jpacs.org

Exploration of New Catalytic Reactions: Testing these new ligands in other metal-catalyzed processes, such as asymmetric hydrogenation, hydrosilylation, and cross-coupling reactions, where ligand electronics play a critical role. nii.ac.jpnih.gov

Mechanism-Driven Design: Using the P-I bond of this compound as a handle for the in situ generation of catalytic species or for post-synthetic modification of ligands.

Table 2: Potential Applications of (CF₃)₂P-Containing Ligands in Asymmetric Catalysis

| Reaction Type | Chiral Ligand Scaffold | Metal Catalyst | Target Transformation |

| Asymmetric Hydrogenation | Spiro-bisphosphine | Rhodium, Iridium | Reduction of prochiral alkenes and ketones. nih.gov |

| Asymmetric Allylic Alkylation | P,N-Ligands (non-ferrocene) | Palladium | C-C and C-N bond formation. nih.gov |

| Asymmetric Hydrosilylation | P-Chiral Phosphines | Copper, Rhodium | Enantioselective reduction of ketones. nii.ac.jp |

| Asymmetric Cross-Coupling | Biaryl Phosphines | Palladium, Nickel | Construction of chiral biaryl compounds. |

Integration into Materials Science and Supramolecular Chemistry

The high fluorine content and unique electronic properties of this compound make it an intriguing building block for advanced materials. The incorporation of trifluoromethyl groups is known to enhance properties like thermal stability, lipophilicity, and chemical resistance in polymers. advanceseng.com

Future research should focus on leveraging (CF₃)₂PI as a monomer or functionalizing agent for new materials:

Phosphorus-Containing Polymers: The reactivity of the P-I bond could be harnessed for polymerization reactions, leading to novel fluorinated polymers with inherent flame retardancy, high thermal stability, and unique dielectric properties. Research into the copolymerization of monomers derived from (CF₃)₂PI could yield new ion-exchange membranes or specialty plastics. doi.org

Surface Modification: The compound could be used to modify the surfaces of materials, introducing a highly fluorinated, low-energy layer with hydrophobic and oleophobic properties.

Supramolecular Assemblies: The iodine and phosphorus atoms in (CF₃)₂PI are potential halogen and pnictogen bond donors, respectively. Investigating its ability to form ordered co-crystals and other supramolecular structures could lead to new crystalline materials with interesting optical or electronic properties.

Deeper Mechanistic Understanding through Advanced Computational Models

A thorough computational investigation of this compound is essential to guide and rationalize experimental studies. Modern computational methods, particularly Density Functional Theory (DFT), can provide profound insights into the molecule's structure, bonding, and reactivity. mdpi.comresearchgate.netmdpi.com

Key areas for computational exploration include:

Structural and Electronic Properties: Calculating the precise geometry, vibrational frequencies, and electronic structure (e.g., HOMO-LUMO gap, electrostatic potential) to understand its intrinsic properties. nih.govresearchgate.net

Bond Dissociation Energies: Determining the strength of the P-I bond to predict its reactivity in radical versus ionic pathways.

Reaction Mechanisms: Modeling the transition states and intermediates for the proposed cycloadditions, additions to unsaturated bonds, and ligand synthesis reactions to predict feasibility, regioselectivity, and stereoselectivity. mdpi.comresearchgate.net

Ligand Properties: Simulating the electronic parameters (e.g., Tolman electronic parameter) of hypothetical ligands derived from (CF₃)₂PI to predict their performance in catalysis.

By combining computational predictions with experimental validation, a comprehensive understanding of this compound chemistry can be achieved, accelerating its development from a chemical curiosity to a valuable tool for synthetic chemists.

Q & A

Q. What are the established synthetic routes for bis(trifluoromethyl)iodophosphine, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via halogen-exchange reactions or nucleophilic substitution using iodides and trifluoromethylphosphine precursors. For example, reacting iodotrimethylphosphine with trifluoromethylating agents (e.g., CF₃SiMe₃) under anhydrous conditions at −78°C can yield the target compound. Yield optimization requires precise stoichiometric control of the trifluoromethyl donor and rigorous exclusion of moisture, as hydrolysis side reactions degrade product purity . NMR spectroscopy (³¹P, ¹⁹F) and X-ray crystallography are critical for confirming structural integrity .

Q. How can researchers mitigate air and moisture sensitivity during storage and handling of this compound?

The compound’s high reactivity with moisture necessitates storage in Schlenk flasks under inert gas (argon/nitrogen) at temperatures below −20°C. Handling should occur in gloveboxes with O₂/H₂O levels <1 ppm. Quartz or PTFE-lined equipment is recommended to avoid side reactions with glass surfaces. Pre-treatment of solvents with molecular sieves ensures anhydrous conditions during experiments .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

- ³¹P NMR : To confirm phosphorus coordination environment (δ ~−20 to −40 ppm for trifluoromethylphosphines).

- ¹⁹F NMR : To resolve CF₃ group splitting patterns (J₃ coupling constants ~15–20 Hz).

- Raman spectroscopy : For detecting P–I stretching vibrations (200–400 cm⁻¹).

- X-ray crystallography : To resolve steric effects from bulky CF₃ groups and verify bond angles/distances .

Advanced Research Questions

Q. How does this compound’s electronic structure influence its reactivity in transition-metal catalysis?

The strong electron-withdrawing CF₃ groups reduce electron density at phosphorus, enhancing its Lewis acidity. This facilitates oxidative addition to low-valent metal centers (e.g., Pd⁰ or Ni⁰), enabling catalytic cycles in cross-coupling reactions. Computational studies (DFT) predict a P–I bond dissociation energy of ~45 kcal/mol, suggesting moderate stability during catalytic turnover. Experimental validation via kinetic profiling under varying temperatures (25–80°C) is recommended to map decomposition pathways .

Q. What strategies resolve contradictions in reported thermal stability data for this compound?

Discrepancies in decomposition temperatures (e.g., 80°C vs. 120°C) arise from impurities or experimental setups. To address this:

- Conduct thermogravimetric analysis (TGA) under inert atmospheres.

- Compare stability in solution (THF, toluene) vs. neat conditions.

- Use mass spectrometry to identify decomposition byproducts (e.g., CF₃PH₂ or PI₃). Contradictions may stem from trace moisture or light exposure during testing .

Q. Can this compound serve as a precursor for novel fluorinated ligands?

Yes. Reacting it with Grignard reagents (e.g., RMgX, R = aryl/alkyl) substitutes iodide with R groups, generating bis(trifluoromethyl)organophosphines. Ligand design should prioritize steric and electronic tunability:

- Steric bulk : Adjust via substituent size (e.g., R = Me vs. t-Bu).

- Electronic effects : Measure Tolman electronic parameters (TEP) via IR spectroscopy of Ni(CO)₃L complexes. Such ligands show promise in asymmetric catalysis, but air sensitivity limits practical applications .

Methodological Considerations

Q. How should researchers design experiments to study this compound’s reactivity with nucleophiles?

- Step 1 : Screen nucleophiles (e.g., amines, alkoxides) in stoichiometric ratios (1:1 to 1:3) at −40°C to 25°C.

- Step 2 : Monitor reaction progress via in situ NMR or GC-MS.

- Step 3 : Isolate intermediates (e.g., phosphorane adducts) via cryogenic crystallization.

- Step 4 : Compare experimental outcomes with DFT-predicted transition states to validate mechanisms .

Q. What safety protocols are essential for large-scale synthesis of this compound?

- Use explosion-proof reactors for exothermic reactions.

- Install scrubbers to neutralize toxic byproducts (e.g., HF, PH₃).

- Conduct hazard operability (HAZOP) assessments for pressure/temperature deviations.

- Reference OSHA/NIOSH guidelines for fluorophosphine handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.